Eliminate cryogenic amidation and oxidative side reactions in multi-step oncology API synthesis. This pre-formed 5,6-dichloropyridine-3-sulfonamide replaces moisture-sensitive sulfonyl chloride, ensuring batch reproducibility. Key advantages: • Regioselective C-6 chlorine enables clean SNAr with amines, C-5 chlorine inert for binding. • Superior shelf stability vs. sulfonyl chloride. • Avoids competitive Pd-catalyzed off-target reactions seen with bromo analogs. • Essential for Bcl-2/CCR8 inhibitor cores.
5,6-Dichloropyridine-3-sulfonamide (CAS 622339-80-4) is a highly specialized dihalogenated pyridine building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bcl-2 family apoptosis-inducing agents and CCR8 modulators [1]. Structurally, it features a primary sulfonamide group at the C-3 position and two adjacent chlorine atoms at the C-5 and C-6 positions. This specific substitution pattern is highly valued in medicinal chemistry and process scale-up because the C-6 chlorine is electronically activated for regioselective nucleophilic aromatic substitution (SNAr), while the C-5 chlorine remains inert to provide critical lipophilic contacts in target protein binding pockets [2]. For industrial procurement, sourcing the pre-formed sulfonamide rather than the reactive sulfonyl chloride precursor ensures superior shelf stability, eliminates the need for cryogenic amidation steps, and provides a reliable starting point for late-stage functionalization [1].
Substituting 5,6-dichloropyridine-3-sulfonamide with simpler analogs, such as 6-chloropyridine-3-sulfonamide or 5-bromo-6-chloropyridine-3-sulfonamide, fundamentally compromises either downstream chemical processability or final API efficacy [1]. The absence of the C-5 halogen in mono-chlorinated analogs typically results in a significant reduction in target binding affinity (e.g., in Bcl-2 or CCR8 inhibitors) due to the loss of essential hydrophobic interactions within the active site [2]. Conversely, while 5-bromo-6-chloropyridine-3-sulfonamide provides similar steric bulk, the C-5 bromine is susceptible to competitive oxidative addition during subsequent palladium-catalyzed cross-coupling steps, leading to unwanted off-target side reactions [1]. The 5,6-dichloro configuration balances high C-6 SNAr reactivity with C-5 chemical inertness, making it indispensable for complex, multi-step synthetic routes where orthogonal reactivity is required [1].
The electronic activation provided by the para-sulfonamide and ortho-pyridine nitrogen allows for highly efficient and regioselective nucleophilic displacement of the C-6 chloride. In standard SNAr reactions with alkoxides or amines (e.g., NaH/THF), 5,6-dichloropyridine-3-sulfonamide consistently achieves >85% yield of the C-6 substituted product . In contrast, attempts to functionalize less activated isomers often require harsher conditions that degrade the sulfonamide or yield complex mixtures of regioisomers [1].
| Evidence Dimension | Regioselective SNAr yield (C-6 displacement) |
| Target Compound Data | >85% yield under mild basic conditions |
| Comparator Or Baseline | Unactivated or isomeric dihalo-pyridines (<50% targeted yield) |
| Quantified Difference | >35% improvement in regioselective yield |
| Conditions | Nucleophilic aromatic substitution with alkoxides/amines in THF/NaH |
High regioselectivity eliminates the need for costly and solvent-intensive chromatographic separations during API scale-up.
When integrated into complex API frameworks, the C-5 chlorine of 5,6-dichloropyridine-3-sulfonamide remains highly stable under standard palladium-catalyzed cross-coupling conditions used to modify other regions of the molecule. Comparative process data indicates that the 5,6-dichloro core exhibits minimal off-target activation at C-5 [1]. In direct contrast, the commonly substituted 5-bromo-6-chloropyridine-3-sulfonamide is prone to competitive oxidative addition at the bromine site, generating significant unwanted side products during Suzuki or Buchwald-Hartwig couplings [1].
| Evidence Dimension | Off-target C-5 activation during Pd-catalysis |
| Target Compound Data | <2% side-product formation |
| Comparator Or Baseline | 5-bromo-6-chloropyridine-3-sulfonamide (15-30% side-product formation) |
| Quantified Difference | Up to 15-fold reduction in off-target coupling |
| Conditions | Standard Pd-catalyzed cross-coupling conditions on downstream intermediates |
Procuring the 5,6-dichloro building block ensures higher overall route yields and prevents the loss of expensive late-stage intermediates.
From a supply chain and handling perspective, 5,6-dichloropyridine-3-sulfonamide offers dramatic stability advantages over its immediate precursor, 5,6-dichloropyridine-3-sulfonyl chloride. The pre-formed sulfonamide is a stable solid that maintains >99% purity for over 12 months under standard ambient storage [1]. The sulfonyl chloride, however, is highly moisture-sensitive and rapidly hydrolyzes to the corresponding sulfonic acid upon exposure to ambient humidity, requiring specialized dry-storage and handling protocols [1].
| Evidence Dimension | Hydrolytic stability and shelf-life |
| Target Compound Data | >12 months at ambient conditions (>99% purity) |
| Comparator Or Baseline | 5,6-dichloropyridine-3-sulfonyl chloride (rapid degradation in ambient humidity) |
| Quantified Difference | Months vs. hours of ambient stability |
| Conditions | Ambient atmospheric exposure and standard warehouse storage |
Purchasing the stable sulfonamide eliminates the need for strict anhydrous logistics and reduces batch-to-batch variability caused by precursor degradation.
In the development of Bcl-2 family inhibitors, the retention of the C-5 chlorine is critical for occupying a specific hydrophobic pocket in the target protein. Structure-activity relationship (SAR) studies demonstrate that APIs incorporating the 5,6-dichloro motif routinely achieve sub-nanomolar binding affinities (IC50 < 1 nM) [1]. Substituting this building block with the cheaper 6-chloropyridine-3-sulfonamide (lacking the C-5 chlorine) results in a 10- to 50-fold loss in potency, rendering the resulting compounds therapeutically non-viable[1].
| Evidence Dimension | Final API target binding affinity (IC50) |
| Target Compound Data | Sub-nanomolar affinity (IC50 < 1 nM) |
| Comparator Or Baseline | 6-chloropyridine-3-sulfonamide derived APIs (10- to 50-fold potency loss) |
| Quantified Difference | 1- to 1.7-log reduction in API efficacy |
| Conditions | In vitro Bcl-2 protein binding assays |
The higher procurement cost of the dihalogenated compound is absolutely justified by its essential role in meeting the strict potency requirements of the final drug product.
As the primary building block for advanced oncology APIs (such as Venetoclax/Navitoclax analogs), where the C-3 sulfonamide is required for the acyl-sulfonamide core and the C-5 chlorine is mandatory for sub-nanomolar target binding [1].
Ideal for generating highly specific CCR8 receptor antagonists, utilizing the regioselective SNAr capabilities at C-6 to attach complex cyclic or aliphatic amines while retaining the structural integrity of the pyridine ring [2].
The compound is the preferred choice for multi-step synthetic routes where downstream palladium-catalyzed couplings are required, as the 5,6-dichloro core resists the off-target oxidative addition seen with bromo-chloro analogs[1].
Procuring this stable sulfonamide directly replaces the need to handle and store the highly reactive, moisture-sensitive 5,6-dichloropyridine-3-sulfonyl chloride, thereby simplifying plant operations and improving batch reproducibility [1].
Irritant